4-Fluoro-3-methoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXUKOBYJXNSNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Solubility of 4-Fluoro-3-methoxybenzamide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic. For orally administered drugs, insufficient aqueous solubility can lead to poor absorption and low bioavailability, ultimately resulting in diminished therapeutic efficacy. Therefore, a thorough understanding and accurate determination of the solubility of a novel compound like 4-Fluoro-3-methoxybenzamide are paramount during the early stages of drug discovery and development. This guide provides a detailed exploration of the solubility of 4-Fluoro-3-methoxybenzamide, offering both theoretical predictions and practical, field-proven methodologies for its determination.
Physicochemical Properties of 4-Fluoro-3-methoxybenzamide: A Predictive Analysis
In the absence of extensive experimental data, in silico prediction tools provide valuable initial insights into the physicochemical properties of a molecule, which in turn govern its solubility. The Simplified Molecular Input Line Entry System (SMILES) string for 4-Fluoro-3-methoxybenzamide is O=C(N)c1ccc(F)c(OC)c1. Based on this structure, key parameters influencing solubility have been predicted using various computational models.
Table 1: Predicted Physicochemical Properties of 4-Fluoro-3-methoxybenzamide
| Parameter | Predicted Value | Significance in Solubility |
| Molecular Weight | 169.15 g/mol | Lower molecular weight generally correlates with higher solubility. |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.0 | Indicates the lipophilicity of the compound. A positive logP suggests higher solubility in organic solvents compared to water. |
| Aqueous Solubility (logS) | -2.0 to -3.0 | Predicts the intrinsic solubility in water. A more negative value indicates lower solubility. |
| pKa (Acid Dissociation Constant) | Amide N-H: ~17 (non-acidic)Aromatic C-H: Not significantly acidic or basic in the physiological pH range. | The amide proton is very weakly acidic and will not significantly ionize in the physiological pH range, suggesting that pH will have a minimal impact on its aqueous solubility. |
These predicted values suggest that 4-Fluoro-3-methoxybenzamide is a moderately lipophilic compound with low to moderate aqueous solubility. The lack of a readily ionizable group within the physiological pH range indicates that its solubility is unlikely to be significantly influenced by pH changes in the gastrointestinal tract.
Theoretical Framework: The "Why" Behind Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
The predicted logP of ~1.5-2.0 for 4-Fluoro-3-methoxybenzamide suggests a preference for a more non-polar environment over an aqueous one. This is attributed to the presence of the aromatic ring, the fluoro group, and the methoxy group, which contribute to its lipophilicity. The amide group, however, is capable of hydrogen bonding, which can contribute to its solubility in protic solvents like water and ethanol.
Experimental Determination of Solubility: A Practical Guide
Two primary types of solubility measurements are relevant in drug discovery: thermodynamic and kinetic solubility.[1]
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature. It represents the maximum amount of a compound that can be dissolved and is a critical parameter for understanding the fundamental physicochemical properties of a drug candidate. The shake-flask method is the gold-standard for determining thermodynamic solubility.[2]
-
Kinetic Solubility measures the concentration of a compound at which it precipitates from a solution that was initially prepared by diluting a high-concentration stock solution (typically in DMSO) with an aqueous buffer. This method is often used in high-throughput screening as it is faster and requires less compound.
Experimental Workflow: A Self-Validating System
The following diagram illustrates a robust workflow for determining the solubility of 4-Fluoro-3-methoxybenzamide, incorporating both thermodynamic and kinetic approaches for a comprehensive understanding.
Sources
An In-depth Technical Guide to 4-Fluoro-3-methoxybenzamide: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-3-methoxybenzamide, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document delves into the compound's synthesis, exploring established methodologies and the chemical principles that underpin them. It further examines the applications of 4-Fluoro-3-methoxybenzamide and its derivatives, highlighting its significance as a versatile building block in the development of novel bioactive molecules. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical methodologies.
Introduction: The Significance of Fluorinated Benzamides
Fluorine-containing organic molecules have become increasingly vital in the fields of medicinal chemistry, materials science, and agrochemistry. The introduction of fluorine atoms into a molecular structure can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The benzamide moiety, a common scaffold in numerous pharmaceuticals, benefits significantly from fluorination.
4-Fluoro-3-methoxybenzamide, while not a widely known compound in itself, represents an important structural motif. Its true significance lies in its role as a crucial intermediate for the synthesis of more complex molecules. The strategic placement of the fluoro and methoxy groups on the benzene ring provides a unique combination of electronic and steric properties, making it a valuable precursor for a range of bioactive compounds. This guide will illuminate the synthesis and utility of this important, yet often overlooked, chemical entity.
Synthesis and Methodologies: A Tale of Two Routes
The efficient synthesis of 4-Fluoro-3-methoxybenzamide and its precursors is paramount for its application in further chemical transformations. While a direct, one-step synthesis is not commonly documented, its structural relative, 4-fluoro-3-methoxybenzonitrile, is a key intermediate that can be readily converted to the target benzamide. A notable dual-route process for a related compound, 4-fluoro-3-hydroxybenzoic acid, provides a robust framework for obtaining the necessary precursors.[1] Both synthetic pathways commence from the common starting material, 4-bromo-1-fluoro-2-methoxybenzene.
Route 1: Copper(I) Cyanide-Mediated Cyanation
This route offers a direct approach to the crucial nitrile intermediate.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-1-fluoro-2-methoxybenzene and a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Cyanation: Add copper(I) cyanide (CuCN) to the mixture. Heat the reaction mixture to reflux and maintain for approximately 24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and filter to remove copper salts. The solvent (DMF) is then removed under reduced pressure.
-
Isolation of Nitrile: The resulting crude 4-fluoro-3-methoxybenzonitrile can be purified by crystallization or distillation.
-
Hydrolysis to Amide: The purified nitrile can then be subjected to partial hydrolysis under either acidic or basic conditions to yield 4-Fluoro-3-methoxybenzamide. Careful control of reaction conditions is necessary to prevent complete hydrolysis to the carboxylic acid.
Causality Behind Experimental Choices:
-
Copper(I) Cyanide: CuCN is a classic reagent for the Rosenmund–von Braun reaction, which facilitates the nucleophilic substitution of an aryl halide with a cyanide group.
-
Polar Aprotic Solvent: DMF is an excellent solvent for this reaction as it dissolves the reactants and the copper salts, facilitating the reaction. Its high boiling point allows for the reaction to be conducted at elevated temperatures, increasing the reaction rate.
-
Reflux Conditions: Heating under reflux ensures a sustained high temperature to overcome the activation energy of the reaction without loss of solvent.
Route 2: Amination and Sandmeyer Reaction
This alternative pathway proceeds through an aniline intermediate.
Experimental Protocol:
-
Amination: In a sealed tube, dissolve 4-bromo-1-fluoro-2-methoxybenzene in concentrated aqueous ammonia. Add a catalytic amount of a copper salt, such as copper(I) chloride. Heat the mixture to approximately 120°C for 8 hours.[1]
-
Extraction: After cooling, extract the product, 4-fluoro-3-methoxyaniline, with an organic solvent like ethyl acetate. Dry the organic layer and concentrate to obtain the crude aniline.[1]
-
Diazotization: Dissolve the crude aniline in an acidic solution (e.g., hydrobromic acid) and cool to 0–5°C. Add a cold aqueous solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.[1]
-
Sandmeyer Reaction: In a separate flask, prepare a refluxing solution of copper(I) cyanide in a suitable solvent (e.g., acetic acid). Slowly add the cold diazonium salt solution to the refluxing CuCN solution. Reflux for a further 2 hours.[1]
-
Work-up and Hydrolysis: After cooling and dilution with water, the 4-fluoro-3-methoxybenzonitrile can be isolated and subsequently hydrolyzed to 4-Fluoro-3-methoxybenzamide as described in Route 1.
Causality Behind Experimental Choices:
-
Copper-Catalyzed Amination: The copper catalyst facilitates the nucleophilic substitution of the bromide with ammonia.
-
Diazotization at Low Temperature: Diazonium salts are generally unstable and can decompose at higher temperatures. Performing the reaction at 0–5°C ensures the stability of the diazonium salt until it is used in the subsequent step.
-
Sandmeyer Reaction: This classic reaction is a reliable method for converting an aryl diazonium salt to an aryl nitrile using a copper(I) cyanide catalyst.
Summary of Synthetic Routes
| Route | Key Reactions | Starting Material | Intermediate | Target Precursor |
| 1 | Copper(I) Cyanide-Mediated Cyanation | 4-bromo-1-fluoro-2-methoxybenzene | - | 4-fluoro-3-methoxybenzonitrile |
| 2 | Amination, Diazotization, Sandmeyer Reaction | 4-bromo-1-fluoro-2-methoxybenzene | 4-fluoro-3-methoxyaniline | 4-fluoro-3-methoxybenzonitrile |
Diagram of Synthetic Pathways
Sources
A Comprehensive Spectroscopic Guide to 4-Fluoro-3-methoxybenzamide for Researchers and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the spectral data for 4-Fluoro-3-methoxybenzamide, a key building block in medicinal chemistry and materials science. Recognizing the challenges in sourcing complete experimental data for every compound, this guide combines high-quality predicted Nuclear Magnetic Resonance (NMR) data with a thorough, field-proven interpretation of expected Infrared (IR) spectroscopy and Mass Spectrometry (MS) characteristics. This approach, grounded in extensive experience with substituted benzamides, offers a robust framework for the identification and characterization of this molecule.
Molecular Structure and Spectroscopic Overview
4-Fluoro-3-methoxybenzamide possesses a unique substitution pattern on the aromatic ring that gives rise to a distinct spectroscopic fingerprint. The interplay between the electron-withdrawing fluorine atom, the electron-donating methoxy group, and the amide functionality creates a nuanced electronic environment, which is reflected in its NMR, IR, and MS spectra. Understanding these spectral features is paramount for confirming the identity and purity of the compound in research and development settings.
Caption: Molecular structure of 4-Fluoro-3-methoxybenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Due to the absence of readily available experimental spectra for 4-Fluoro-3-methoxybenzamide in public databases, the following data is based on high-quality computational predictions. These predictions are generated using established algorithms that have demonstrated high accuracy for a wide range of organic compounds[1][2].
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons, the amide protons, and the methoxy protons. The chemical shifts and coupling patterns are highly informative of the substitution pattern.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| H-2 | 7.4 - 7.6 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 2.0 | Aromatic |
| H-5 | 7.2 - 7.4 | t | J(H,H) ≈ 8.5 | Aromatic |
| H-6 | 7.6 - 7.8 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 4.5 | Aromatic |
| -OCH₃ | 3.9 - 4.1 | s | - | Methoxy |
| -CONH₂ | 5.5 - 7.5 | br s (2H) | - | Amide |
Causality Behind Predicted ¹H NMR Features:
-
Aromatic Region: The three aromatic protons are chemically non-equivalent and are expected to show a complex splitting pattern. The proton at the C-5 position will likely appear as a triplet due to coupling with its two ortho neighbors. The protons at C-2 and C-6 will appear as doublets of doublets due to both ortho H-H coupling and through-space H-F coupling.
-
Methoxy Group: The methoxy protons are expected to appear as a sharp singlet in the downfield region, characteristic of an ether linkage to an aromatic ring.
-
Amide Protons: The amide protons are typically observed as a broad singlet. Their chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the fluorine atom will introduce C-F coupling, which can be observed in the spectrum.
| Carbon | Predicted Chemical Shift (ppm) | C-F Coupling (J) in Hz | Assignment |
| C-1 | 130 - 135 | - | Aromatic |
| C-2 | 110 - 115 | - | Aromatic |
| C-3 | 145 - 150 (d) | J(C,F) ≈ 10-15 | Aromatic |
| C-4 | 150 - 155 (d) | J(C,F) ≈ 240-250 | Aromatic |
| C-5 | 115 - 120 | - | Aromatic |
| C-6 | 125 - 130 | - | Aromatic |
| -C=O | 165 - 170 | - | Carbonyl |
| -OCH₃ | 55 - 60 | - | Methoxy |
Causality Behind Predicted ¹³C NMR Features:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon directly attached to the fluorine atom (C-4) will exhibit a large one-bond C-F coupling constant. The carbon at the C-3 position, adjacent to the fluorine, will show a smaller two-bond C-F coupling.
-
Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the typical range for this functional group.
-
Methoxy Carbon: The methoxy carbon will appear as a single peak in the aliphatic region of the spectrum.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR data for 4-Fluoro-3-methoxybenzamide is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the amide protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
A larger spectral width (e.g., 0-200 ppm) is required.
-
A greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.
-
Caption: Plausible fragmentation pathways for 4-Fluoro-3-methoxybenzamide in MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the mass spectrometer.
-
GC-MS or LC-MS: If the sample is part of a mixture, use a chromatographic separation technique (Gas Chromatography or Liquid Chromatography) coupled to the mass spectrometer.
-
-
Ionization:
-
Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI): A soft ionization technique that is useful for determining the molecular weight with minimal fragmentation.
-
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
Conclusion
This technical guide provides a comprehensive spectroscopic framework for the characterization of 4-Fluoro-3-methoxybenzamide. By combining high-quality predicted NMR data with a detailed analysis of expected IR and MS spectral features, this document serves as a valuable resource for researchers and drug development professionals. The included experimental protocols offer a self-validating system for obtaining reliable spectral data, ensuring scientific integrity in the identification and quality control of this important chemical entity.
References
-
PubChem. 4-Fluoro-3-methoxybenzonitrile. [Link]
-
Gasteiger, J., et al. "Prediction of 1H NMR Chemical Shifts Using Neural Networks." Analytical Chemistry, 2002, 74(1), 80-90. [Link]
-
ACD/Labs. NMR Predictors. [Link]
-
Mestrelab. Mnova NMRPredict. [Link]
-
PROSPRE. 1H NMR Predictor. [Link]
-
NMRium. Predict NMR spectra. [Link]
-
Smith, B. C. "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story." Spectroscopy, 2020, 35(1), 10-15. [Link]
-
Castillo, A. M., Patiny, L., & Wist, J. "Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems." Journal of Magnetic Resonance, 2011, 209(2), 123-130. [Link]
-
Sajed, T., et al. "Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning." Metabolites, 2024, 14(5), 290. [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
-
ResearchGate. Benzamide-simplified mass spectrum. [Link]
-
YouTube. PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]
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Methodological & Application
Precision N-Alkylation of 4-Fluoro-3-methoxybenzamide: Protocols for Chemoselective Synthesis
Executive Summary
This Application Note details the chemoselective N-alkylation of 4-Fluoro-3-methoxybenzamide , a critical pharmacophore often found in poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive benzamide derivatives.
While primary amides are ambident nucleophiles capable of reacting at either the nitrogen (N-alkylation) or oxygen (O-alkylation) atom, thermodynamic control and solvent selection can drive the reaction exclusively toward the N-alkylated product. This guide presents two validated protocols:
-
Method A (Gold Standard): Sodium Hydride (NaH) mediated alkylation for difficult substrates or high-throughput library synthesis.
-
Method B (Scalable/Mild): Potassium Carbonate (
) mediated alkylation suitable for scale-up and acid-sensitive substrates.
Mechanistic Insight & Chemoselectivity
The primary challenge in alkylating 4-Fluoro-3-methoxybenzamide is controlling the site of nucleophilic attack. The amide anion formed upon deprotonation is a resonance hybrid, delocalizing negative charge between the nitrogen and oxygen.
-
N-Alkylation (Thermodynamic Product): Favored by polar aprotic solvents (DMF, DMSO) and "soft" electrophiles. The N-H bond is more stable than the O-C bond in the imidate ester byproduct.
-
O-Alkylation (Kinetic Product): Often favored by "hard" electrophiles (e.g., alkyl sulfates) or silver salts, leading to imidate esters which are generally undesirable in this context.
Substrate Analysis:
The 4-fluoro substituent (electron-withdrawing via induction) increases the acidity of the amide proton (
Visualization: Reaction Pathway & Selectivity
The following diagram illustrates the bifurcation between N- and O-alkylation pathways.
Figure 1: Mechanistic pathway showing the competition between N- and O-alkylation. Path A is favored under the conditions described below.
Experimental Protocols
Method A: High-Efficiency NaH/DMF Protocol
Best for: Small-scale discovery (mg to g), unreactive alkyl halides, and rapid library generation.
Reagents:
-
Substrate: 4-Fluoro-3-methoxybenzamide (1.0 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Electrophile: Alkyl Halide (R-X) (1.1 – 1.5 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or THF.
Protocol:
-
Preparation: Flame-dry a round-bottom flask under Argon or Nitrogen.
-
Solubilization: Dissolve 4-Fluoro-3-methoxybenzamide in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (1.2 equiv) portion-wise.
-
Note: Evolution of
gas will occur. Ensure proper venting. -
Checkpoint: Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellowish (formation of the amidate anion).
-
-
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–16 hours.
-
Monitoring: Check by TLC or LC-MS.[1] The starting material (amide) is usually more polar than the N-alkylated product.
-
-
Quench: Cool to 0°C and quench carefully with saturated aqueous
. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with
(to remove DMF) and Brine. Dry over .[1]
Method B: Mild Base ( ) Protocol
Best for: Scale-up (>10g), acid-sensitive substrates, and avoiding hazardous metal hydrides.
Reagents:
-
Substrate: 4-Fluoro-3-methoxybenzamide (1.0 equiv)
-
Base: Potassium Carbonate (
), anhydrous, finely ground (2.0 – 3.0 equiv) -
Electrophile: Alkyl Halide (1.2 equiv)
-
Solvent: Acetone (reflux) or DMF (60°C).
Protocol:
-
Mixing: Charge a flask with the substrate,
(3.0 equiv), and solvent (Acetone or DMF). -
Activation: Stir at RT for 15 minutes.
-
Addition: Add the Alkyl Halide (1.2 equiv).
-
Heating: Heat to reflux (Acetone) or 60°C (DMF) for 6–24 hours.
-
Note: This method is slower than Method A but often yields cleaner product profiles with less O-alkylation.
-
-
Workup: Filter off the solid inorganic salts. Concentrate the filtrate. Partition the residue between Ethyl Acetate and Water as in Method A.
Purification & Characterization
Purification Strategy: The crude residue often contains mineral oil (if Method A is used without hexane wash) and trace O-alkylated byproduct.
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0%
50% EtOAc). The N-alkylated product usually elutes after the O-alkylated impurity but before the starting material.
Data Interpretation (Self-Validation):
-
1H NMR: Look for the disappearance of the broad amide
signal (typically 7.5–8.0 ppm) and the appearance of a new N-H triplet/doublet (if mono-alkylated) and the alkyl group signals. -
IR Spectroscopy:
-
N-Alkylated (Desired): Strong Carbonyl (
) stretch at ~1640–1660 (Amide I band). -
O-Alkylated ( impurity): Appearance of a
stretch (~1690 ) and loss of the strong amide carbonyl.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Base degradation or wet solvent. | Use fresh anhydrous DMF. Ensure NaH is active (grey powder, not white crust). |
| O-Alkylation (Imidate) | "Hard" electrophile or high temp. | Switch to Method B (softer base). Lower reaction temperature. Use Alkyl Iodides instead of Sulfates/Bromides. |
| Dialkylation | Excess base/electrophile. | Strictly control stoichiometry (1.1 equiv). Primary amides can be dialkylated if forcing conditions are used. |
| Hydrolysis of Amide | Wet DMF + Heating. | Ensure anhydrous conditions. Hydrolysis yields the benzoic acid (check LCMS for Mass - 15). |
Workflow Diagram: Decision Matrix
This flowchart guides the researcher in selecting the optimal path based on reaction outcome.
Figure 2: Optimization workflow for maximizing yield and selectivity.
References
-
Organic Chemistry Portal. "Synthesis of Amides: N-Alkylation." Available at: [Link]
-
Royal Society of Chemistry (RSC). "Selective mono-alkylation of N-methoxybenzamides." Chem. Commun., 2017, 53, 4258-4261.[3] Available at: [Link]
-
National Institutes of Health (NIH). "Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives." (Demonstrates NaH/DMF protocol for amide-like systems). Available at: [Link]
Sources
analytical methods for 4-Fluoro-3-methoxybenzamide characterization
An Application Note and Protocol Guide for the Analytical Characterization of 4-Fluoro-3-methoxybenzamide
Introduction: 4-Fluoro-3-methoxybenzamide is a substituted aromatic amide that serves as a key intermediate and building block in medicinal chemistry and drug development. Its structural motifs are present in a variety of pharmacologically active molecules. The precise characterization of this compound is paramount to ensure its identity, purity, and quality, which are critical prerequisites for its use in synthesis and research. Inadequate characterization can lead to the generation of impurities, lower yields in subsequent synthetic steps, and potentially misleading biological data.
This document provides a comprehensive guide to the analytical methods required for the thorough characterization of 4-Fluoro-3-methoxybenzamide. It is designed for researchers, analytical scientists, and quality control professionals. The protocols herein are grounded in established analytical principles, explaining the rationale behind methodological choices to ensure robust and reliable results.
Physicochemical Properties
A foundational step in the characterization of any chemical entity is the confirmation of its basic physical and chemical properties. These data serve as the initial identity check against a reference standard or literature values.
| Property | Value | Source |
| Chemical Formula | C₈H₈FNO₂ | Inferred from Structure |
| Molecular Weight | 169.15 g/mol | Calculated |
| Appearance | White to off-white solid | Expected |
| Melting Point | ~164-167 °C | [1] |
| Solubility | Soluble in Methanol, DMSO, DMF; Sparingly soluble in water | Expected |
Integrated Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of 4-Fluoro-3-methoxybenzamide. Each technique provides a unique piece of information, and together, they form a comprehensive analytical profile. The following workflow illustrates the logical progression of analysis from initial purity assessment to definitive structural confirmation.
Caption: Integrated workflow for comprehensive characterization.
Chromatographic Methods for Purity and Assay
Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical intermediates. They separate the main compound from any impurities, allowing for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the preferred method for determining the purity and assay of 4-Fluoro-3-methoxybenzamide due to its chromophoric nature (aromatic ring) and polarity.[2][3]
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic properties, which provide effective retention for the moderately nonpolar analyte.
-
Mobile Phase: A gradient of methanol (or acetonitrile) and water is used. The organic solvent elutes the compound from the column, while the aqueous component provides polarity. A buffer (e.g., formic acid) is added to control the ionization state of any acidic or basic impurities and ensure sharp, symmetrical peaks.[3][4]
-
Detection: The benzamide structure contains a phenyl ring, which absorbs UV light strongly. A detection wavelength of around 230-270 nm is typically effective. A photodiode array (PDA) detector is recommended to assess peak purity across a range of wavelengths.
Experimental Protocol: HPLC-UV Purity Method
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 4-Fluoro-3-methoxybenzamide.
-
Dissolve in 10 mL of methanol (or a 50:50 methanol:water mixture) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL using the mobile phase as the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for small molecule analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Good organic solvent with UV transparency. |
| Gradient | 30% B to 95% B over 15 min | Ensures elution of the main peak and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times.[5] |
| Injection Vol. | 10 µL | Balances sensitivity with potential for overload. |
| Detector | UV/PDA at 254 nm | Common wavelength for aromatic compounds. |
-
System Suitability:
-
Data Analysis:
-
Calculate the purity by area percent, assuming all impurities have a similar response factor.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile or semi-volatile organic impurities that may not be detected by HPLC.[7][8] It is particularly useful for detecting residual solvents from the synthesis process. The accurate mass data from a Time-of-Flight (TOF) MS detector can aid in the confirmation of impurity structures.[9]
Experimental Protocol: GC-MS for Impurity Profiling
-
Sample Preparation:
-
Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Ensure the sample is fully dissolved.
-
-
Instrumental Parameters:
| Parameter | Recommended Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide direct information about the molecular structure, confirming the identity and arrangement of atoms and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive technique for structural elucidation in organic chemistry.[2] For 4-Fluoro-3-methoxybenzamide, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for unambiguous assignment. 2D NMR techniques like COSY and HSQC can further validate assignments.[10]
Expected Spectral Features:
-
¹H NMR:
-
Aromatic Protons: Three distinct signals in the aromatic region (~6.8-7.8 ppm), exhibiting complex splitting patterns due to H-H and H-F couplings.
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.9 ppm.
-
Amide Protons (-CONH₂): Two broad singlets (or one very broad singlet) in the region of 5.5-8.0 ppm, which are exchangeable with D₂O.
-
-
¹³C NMR:
-
Eight distinct carbon signals are expected.
-
Carbonyl Carbon (C=O): Signal around 165-170 ppm.
-
Aromatic Carbons: Signals in the 110-160 ppm range. The carbons attached to fluorine and oxygen will be significantly shifted, and the C-F coupling will be observable.
-
Methoxy Carbon (-OCH₃): Signal around 56 ppm.
-
Protocol for NMR Sample Preparation
-
Weigh 5-10 mg of the sample.
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can better solubilize the amide and does not obscure the amide proton signals.
-
Acquire ¹H, ¹³C, and other necessary spectra according to standard instrument procedures.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11][12] The resulting spectrum is a unique molecular "fingerprint" that can be used for identification.[11]
Caption: A typical FTIR analysis workflow.
Experimental Protocol: FTIR-ATR
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.
-
Record a background spectrum.
-
Place a small amount of the powdered sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3350 & 3170 | N-H (Amide) | Symmetric & Asymmetric Stretching |
| ~3050 | C-H (Aromatic) | Stretching |
| ~2950 | C-H (Methoxy) | Stretching |
| ~1660 | C=O (Amide I) | Stretching |
| ~1600, ~1480 | C=C (Aromatic) | Ring Stretching |
| ~1250 | C-F (Aryl-F) | Stretching |
| ~1280 & ~1020 | C-O (Aryl Ether) | Asymmetric & Symmetric Stretching |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, offering final confirmation of the empirical formula. For fluorine-containing compounds, specialized combustion techniques are required. The sample is combusted at high temperatures, and additives such as magnesium oxide are often used in the reactor to trap the highly reactive fluorine as non-volatile MgF₂, preventing damage to the analytical system.[13]
Protocol Outline:
-
The sample is weighed into a tin container.
-
The container is introduced into a high-temperature combustion furnace (~900-1000 °C) with a flow of oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector (TCD).
-
The results are compared to the theoretical values calculated from the molecular formula.
Theoretical vs. Acceptable Values:
| Element | Theoretical % | Acceptable Range |
| C | 56.81% | ± 0.4% |
| H | 4.77% | ± 0.4% |
| N | 8.28% | ± 0.4% |
Conclusion
The analytical characterization of 4-Fluoro-3-methoxybenzamide requires a multi-faceted approach. The combination of chromatographic, spectroscopic, and elemental analysis techniques provides a self-validating system that ensures the identity, purity, and structural integrity of the compound. The protocols and insights provided in this guide are designed to establish a robust and reliable analytical workflow, which is indispensable for professionals in research and drug development.
References
-
PubChem. (n.d.). 4-Fluoro-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
AquaEnergy Expo Knowledge Hub. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. Retrieved from [Link]
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RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
-
Umer, Y., & Tsegaye, M. (2024). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: a DFT and molecular docking study. RSC Advances, 14(1), 25-39. Retrieved from [Link]
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Wockhardt Research Centre. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of Young Pharmacists, 1(2), 183-188. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-formyl-2-methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]
-
van der Westhuizen, I., et al. (2010). Characterization of fluoroelastomers by various analytical techniques including pyrolysis gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 87(1), 132-139. Retrieved from [Link]
-
Supporting Information. (n.d.). 1H and 13C NMR Data. Retrieved from [Link]
-
Hubicka, U., et al. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Critical Reviews in Analytical Chemistry, 47(2), 114-130. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2014). Simultaneous Estimation of Lawsone and its Metabolites by RP-HPLC and HPTLC Methods. Retrieved from [Link]
-
Shimadzu. (n.d.). An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. Retrieved from [Link]
-
de Oliveira, P. F., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. Retrieved from [Link]
-
Nikolova, I., et al. (2023). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 9(1), 13. Retrieved from [Link]
-
LCGC International. (2023). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
-
Agilent. (n.d.). FTIR Spectroscopy Reference Guide. Retrieved from [Link]
-
Li, Y., et al. (2022). GC-MS combined with multivariate analysis for the determination of the geographical origin of Elsholtzia rugulosa Hemsl. in Yunnan province. RSC Advances, 12(45), 29283-29291. Retrieved from [Link]
-
de Oliveira, A. R. M., et al. (2016). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Journal of the Brazilian Chemical Society, 27(8), 1489-1496. Retrieved from [Link]
-
Siodlak, D., et al. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Materials, 12(18), 2958. Retrieved from [Link]
-
Parella, T. (1996). Assignments of the 1H and 13C NMR spectra of trans-4-hydroxy-N-9-fluorenylmethoxycarbonyl-L-proline using one- and two-dimensional NMR spectroscopy. Magnetic Resonance in Chemistry, 34(5), 329-340. Retrieved from [Link]
-
Eurofins. (2018). Analytical Method Summaries. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Fluoro-3-methoxybenzamide
Welcome to the dedicated technical support guide for the synthesis of 4-Fluoro-3-methoxybenzamide. This resource is designed for researchers and drug development professionals to navigate the common challenges encountered during this specific amide synthesis, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to empower you with the knowledge to troubleshoot effectively and significantly improve your reaction yields and product purity.
The conversion of 4-Fluoro-3-methoxybenzoic acid to its primary amide, 4-Fluoro-3-methoxybenzamide, is a foundational reaction. However, like many amide bond formations, it is fraught with potential pitfalls, from low conversion rates to challenging purifications. This guide provides in-depth, field-proven insights to overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction yield is very low, or I am recovering a significant amount of my starting 4-Fluoro-3-methoxybenzoic acid. What is the likely cause?
Answer: This is the most common issue and typically points to one of three root causes: inefficient activation of the carboxylic acid, premature quenching of the activated intermediate, or a competing acid-base reaction.
-
Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a highly unreactive ammonium carboxylate salt.[1][2][3] To proceed, the carboxylic acid's hydroxyl group must be converted into a better leaving group. If your activating agent (e.g., thionyl chloride, EDC, CDI) is old, has been improperly stored, or is used in insufficient stoichiometric amounts, the activation will be incomplete, leading to poor conversion.
-
Hydrolysis of Activated Intermediates: Highly reactive intermediates, particularly the acyl chloride formed when using thionyl chloride (SOCl₂) or oxalyl chloride, are extremely sensitive to moisture.[4] Any water present in your solvent, glassware, or amine source will rapidly hydrolyze the acyl chloride back to the unreactive carboxylic acid. It is imperative to use anhydrous solvents and dry glassware.
-
Choice of Amine Source: For primary amides, using aqueous ammonia (ammonium hydroxide) with an acyl chloride is often problematic. The water will competitively hydrolyze the acyl chloride. Furthermore, the ammonia must be present in excess to neutralize the HCl generated during the reaction, which would otherwise protonate the ammonia, rendering it non-nucleophilic.[4]
Solution Synopsis:
-
Ensure your activating agents are fresh and handled under anhydrous conditions.
-
Use rigorously dried solvents (e.g., DCM, THF, DMF) and bake your glassware.
-
For the acyl chloride route, consider bubbling anhydrous ammonia gas through the solution or using a solution of ammonia in an anhydrous solvent like THF or dioxane.[5]
-
When using coupling agents like EDC or CDI, ensure equimolar or slightly excess amounts are used relative to the carboxylic acid.
Question 2: My final product is contaminated with a persistent, poorly soluble white solid. What is it and how do I remove it?
Answer: If you are using a carbodiimide-based coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), this impurity is almost certainly the corresponding urea byproduct (N,N'-dicyclohexylurea, DCU, or the EDC-derived urea).
-
Causality: During the reaction, the carbodiimide activates the carboxylic acid and is itself converted into a urea. DCU, in particular, is notoriously insoluble in many common organic solvents, including dichloromethane (DCM) and ethyl acetate, causing it to co-precipitate with your desired amide product.[4][6] The EDC-derived urea is more water-soluble, making it easier to remove during an aqueous workup, which is why EDC is often preferred.
Solutions for Urea Removal:
-
Pre-Workup Filtration: For DCC reactions, the best practice is to filter the entire reaction mixture through a sintered glass funnel or Celite pad before the aqueous workup. Since DCU is largely insoluble in the reaction solvent (e.g., DCM), this will remove the majority of it.
-
Post-Workup Purification: If DCU persists, you can often remove it by dissolving the crude product in a solvent mixture where the product is soluble but the urea is not. For example, dissolving the crude material in a minimal amount of DCM or chloroform and then adding hexanes can cause the DCU to precipitate, after which it can be filtered off.[4]
-
Strategic Reagent Choice: To avoid this issue altogether, consider using Diisopropylcarbodiimide (DIC), which forms a more soluble urea byproduct, or switch to a non-carbodiimide coupling agent like Carbonyldiimidazole (CDI).[6]
Question 3: I am using a coupling agent like DCC/EDC and still getting low yields, along with a significant side product. What is happening?
Answer: A common side reaction in carbodiimide-mediated couplings is the formation of an N-acylurea byproduct.[4]
-
Mechanism: This occurs when the activated intermediate (the O-acylisourea) undergoes an intramolecular rearrangement to the stable N-acylurea instead of being intercepted by the amine. This pathway is irreversible and consumes your starting material, directly reducing the yield of your desired amide.
Visualizing the N-Acylurea Side Reaction
Caption: Suppression of N-acylurea formation using HOBt.
Solution: Use of Additives To suppress this side reaction, an additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended.[4] These additives react with the O-acylisourea intermediate faster than it can rearrange, forming a new activated species (an HOBt or Oxyma active ester). This new intermediate is still highly reactive towards the amine but is not prone to the intramolecular rearrangement, thus preserving the reaction pathway towards your desired amide.
Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable method to synthesize 4-Fluoro-3-methoxybenzamide from the corresponding carboxylic acid?
A1: For robustness and cost-effectiveness, the two-step, one-pot conversion via an acyl chloride is often the preferred industrial method. This involves first reacting 4-Fluoro-3-methoxybenzoic acid with an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the introduction of an ammonia source.[7][8] While it requires careful handling of corrosive reagents and anhydrous conditions, it is generally high-yielding and avoids the expensive coupling agents and their associated byproducts.
Q2: How do I choose between different coupling agents like EDC, DCC, and CDI?
A2: The choice depends on your priorities for reaction conditions, cost, and ease of purification.
| Coupling Agent | Pros | Cons | Best For |
| SOCl₂ / Oxalyl Chloride | Inexpensive, high reactivity, volatile byproducts (gases). | Harsh (generates HCl), requires strict anhydrous conditions, corrosive. | Scalable, robust syntheses where functional group tolerance is not an issue. |
| DCC | Inexpensive, effective. | Forms highly insoluble DCU byproduct, which is difficult to remove.[6] | Solution-phase reactions where easy filtration of DCU is feasible. |
| EDC·HCl | Water-soluble urea byproduct is easily removed with aqueous workup. | More expensive than DCC, can be hygroscopic. | General lab-scale synthesis, especially for ease of purification. |
| CDI | Forms gaseous (CO₂) and water-soluble (imidazole) byproducts, leading to very clean reactions.[9] | Moisture-sensitive, can form urea side-products with the amine if not used carefully.[10] | Reactions where product purity and simple workup are paramount. |
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside a spot of your starting material (4-Fluoro-3-methoxybenzoic acid). The product, being an amide, is typically less polar than the carboxylic acid. Therefore, in a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes), you should see the spot for the starting acid (lower Rf) disappear as a new spot for the amide product (higher Rf) appears.
Validated Experimental Protocols
Here are two detailed, reliable protocols for your consideration.
Protocol 1: Acyl Chloride Method via Thionyl Chloride
This protocol prioritizes yield and cost-effectiveness. It must be performed in a well-ventilated fume hood.
Workflow: Acyl Chloride Method
Caption: Step-by-step workflow for the synthesis via an acyl chloride intermediate.
Step-by-Step Methodology:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser (with a gas outlet to a scrubbing system containing NaOH solution), add 4-Fluoro-3-methoxybenzoic acid (1.0 eq).
-
Acyl Chloride Formation: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, ~5 mL per gram of acid). To this suspension, add thionyl chloride (SOCl₂, 1.2 eq) dropwise at room temperature. Add one drop of anhydrous N,N-Dimethylformamide (DMF) as a catalyst.[7]
-
Reaction: Stir the mixture at room temperature. You will observe gas evolution (SO₂ and HCl). The reaction can be gently warmed to 40°C to ensure completion. Monitor by TLC until the starting acid is consumed (typically 2-4 hours).
-
Isolation of Acyl Chloride: Allow the reaction to cool to room temperature. Carefully remove the excess SOCl₂ and DCM under reduced pressure (rotary evaporator). To ensure all SOCl₂ is removed, add anhydrous toluene and evaporate again. The resulting crude 4-Fluoro-3-methoxybenzoyl chloride is used directly.
-
Amidation: Redissolve the crude acyl chloride in anhydrous DCM and cool the flask to 0°C in an ice bath. Slowly bubble anhydrous ammonia gas through the stirred solution or, alternatively, add a 2M solution of ammonia in THF (1.5-2.0 eq) dropwise. A white precipitate (NH₄Cl and product) will form.
-
Completion: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 4-Fluoro-3-methoxybenzamide can be purified by recrystallization from a suitable solvent like ethanol/water or toluene to yield a pure white solid.[4]
Protocol 2: Coupling Agent Method using EDC/HOBt
This protocol is milder and features a simpler workup, making it ideal for smaller-scale synthesis or when dealing with sensitive substrates.
Workflow: Coupling Agent Method
Caption: Step-by-step workflow for the synthesis using EDC/HOBt coupling agents.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask with a magnetic stir bar, add 4-Fluoro-3-methoxybenzoic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and ammonium chloride (NH₄Cl, 1.1 eq).
-
Solvent and Base: Add anhydrous N,N-Dimethylformamide (DMF, ~5 mL per gram of acid) to dissolve the solids. Cool the solution to 0°C in an ice bath. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA, 2.2 eq), dropwise. The base deprotonates both the carboxylic acid and the ammonium salt in situ.
-
Coupling Agent Addition: Add EDC·HCl (1.2 eq) to the reaction mixture in portions, keeping the temperature below 5°C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor by TLC for the disappearance of the starting acid.
-
Workup: Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. Wash extensively with water to remove DMF and the water-soluble urea byproduct. Then, wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization as described in Protocol 1, or by column chromatography if necessary.
References
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-
Conversion of Carboxylic acids to amides using DCC as an activating agent. ([Link])
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Synthesis of Amides - Organic Chemistry - Jack Westin. ([Link])
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Coupling Reagents - Aapptec Peptides. ([Link])
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Synthesis of Benzamide - YouTube. ([Link])
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2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC - NIH. ([Link])
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. J. Org. Chem. 2013, 78, 9, 4547–4553. ([Link])
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Amide synthesis by acylation - Organic Chemistry Portal. ([Link])
- US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google P
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Hi, im trying to do an amide coupling with CDI, an aliphatic amine and an aromatic carboxylic acid... - Reddit. ([Link])
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What is the best technique for amide purification? - ResearchGate. ([Link])
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Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. ([Link])
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Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts | ACS Omega. ACS Omega 2020, 5, 26, 16361–16369. ([Link])
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. ([Link])
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Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps. ([Link])
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Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. ([Link])
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. ([Link])
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Forming amides from a carboxylic acid and its derivatives. (practice) - Khan Academy. ([Link])
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Amine to Amide (via Acid Chloride) - Common Conditions. ([Link])
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Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine - NIH. ([Link])
- 3.6 1,1' -Carbonyldiimidazole. (URL not available)
- US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy)
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SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi - Master Organic Chemistry. ([Link])
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The Amide Functional Group: Properties, Synthesis, and Nomenclature. ([Link])
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How to recrystallization amine compound and it is not soluble in common organic solvents. ([Link])
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Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis - Organic Syntheses. ([Link])
-
Amide from carboxylic acid synthesis : r/Chempros - Reddit. ([Link])
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Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC | ACS Sustainable Chemistry & Engineering. ([Link])
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Synthesis, Distillation, & Recrystallization - LabXchange. ([Link])
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Amide Synthesis - Fisher Scientific. ([Link])
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Synthesis of benzamide from benzyl chloride | PPTX - Slideshare. ([Link])
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Technical Support Center: Synthesis of 4-Fluoro-3-methoxybenzamide
Welcome to the technical support center for the synthesis of 4-Fluoro-3-methoxybenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we will address common challenges, troubleshoot side reactions, and provide field-proven insights to ensure the successful and efficient synthesis of your target molecule. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction: The Synthetic Landscape
4-Fluoro-3-methoxybenzamide is a key building block in the synthesis of various pharmaceutical compounds. Its preparation, while seemingly straightforward, is often plagued by side reactions that can complicate purification and reduce overall yield. The most prevalent synthetic route involves the amidation of 4-fluoro-3-methoxybenzoic acid. This guide will focus primarily on troubleshooting this pathway, while also addressing challenges related to alternative routes, such as the partial hydrolysis of 4-fluoro-3-methoxybenzonitrile.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Amidation of 4-Fluoro-3-methoxybenzoic Acid
The conversion of a carboxylic acid to a primary amide is a cornerstone of organic synthesis. However, the activation of the carboxylic acid is a critical step where many side reactions can originate.
Q1: My reaction is incomplete, showing significant unreacted 4-fluoro-3-methoxybenzoic acid by TLC/LCMS. What's going wrong?
Answer: This is a common issue often related to inefficient activation of the carboxylic acid or insufficient nucleophile.
-
Causality: For an amide bond to form, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. If the activation is incomplete, the amine will not react. Direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures (often >180 °C) to drive off water, which is not feasible for many substrates.
-
Troubleshooting Steps:
-
Choice of Activation Method:
-
Acyl Chloride Formation: Converting the carboxylic acid to an acyl chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a robust method. The resulting acyl chloride is highly reactive towards ammonia or an ammonia source.[1][2]
-
Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC)[1], HATU, or HOBt/EDC are effective but can introduce their own set of side reactions and purification challenges. Boronic acid catalysts have also been developed for direct amidation, often requiring the removal of water.[3][4]
-
-
Reaction Conditions:
-
Stoichiometry: Ensure you are using at least a stoichiometric equivalent of your activating agent. For acyl chloride formation, a slight excess (1.1-1.2 eq) is often used.
-
Temperature & Time: Activation with SOCl₂ often requires refluxing for 1-3 hours. Ensure the reaction has gone to completion by working up a small aliquot and checking for the presence of the starting acid.
-
Ammonia Source: When using the acyl chloride, ensure a sufficient excess of the ammonia source (e.g., aqueous ammonium hydroxide, ammonia gas in an inert solvent) is used. At least two equivalents are needed: one to act as the nucleophile and the second to neutralize the HCl byproduct.[1][5]
-
-
Q2: After my reaction using DCC as a coupling agent, I have a large amount of a white solid that is insoluble in most organic solvents. How do I remove it?
Answer: This insoluble solid is almost certainly dicyclohexylurea (DCU), the byproduct of DCC-mediated coupling.
-
Causality: DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. The amine then attacks this intermediate, forming the amide and the stable, insoluble DCU byproduct.
-
Troubleshooting & Purification Protocol:
-
Filtration: The primary method for removing DCU is filtration. Since DCU is often insoluble in solvents like dichloromethane (DCM), ethyl acetate, or diethyl ether, the reaction mixture can be diluted with one of these solvents and filtered.
-
Optimized Protocol:
-
After the reaction is complete, cool the reaction mixture in an ice bath to further decrease the solubility of DCU.
-
Filter the mixture through a pad of Celite®.
-
Wash the filter cake thoroughly with the same cold solvent to recover any product that may have been trapped.
-
Pro-Tip: Some DCU may remain dissolved. If it co-crystallizes with your product, a secondary purification, such as recrystallization from a different solvent system or column chromatography, may be necessary.
-
-
Q3: My final product is contaminated with a more polar impurity that I suspect is 4-fluoro-3-hydroxybenzamide. How is this forming?
Answer: This indicates demethylation of the methoxy group, which can occur under harsh acidic or thermal conditions.
-
Causality: The methyl ether can be cleaved by strong acids, particularly Lewis acids or strong protic acids like HBr, at elevated temperatures.[6][7] If your activation step (e.g., using SOCl₂ with DMF catalysis, which can generate Vilsmeier-Haack type species) or workup involves strong acidic conditions and heat, demethylation is a risk.
-
Preventative Measures:
-
Milder Activation: Avoid prolonged heating with strong acids. If converting to the acyl chloride, use oxalyl chloride at room temperature instead of refluxing with thionyl chloride.
-
Control Temperature: Maintain strict temperature control throughout the reaction and workup.
-
Alternative Reagents: Consider using coupling agents that operate under neutral or basic conditions, such as HATU or HOBt/EDC, which do not generate strong acids.
-
Part 2: Partial Hydrolysis of 4-Fluoro-3-methoxybenzonitrile
While less common for producing the primary amide, partial hydrolysis of the corresponding nitrile is a viable route. The main challenge is stopping the reaction at the amide stage without proceeding to the carboxylic acid.[8]
Q1: I am attempting a partial hydrolysis, but my main product is 4-fluoro-3-methoxybenzoic acid. How can I favor the formation of the amide?
Answer: Over-hydrolysis is a classic challenge in nitrile-to-amide conversions. The key is careful control of reaction conditions.
-
Causality: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Under strong acidic or basic conditions with prolonged reaction times and high temperatures, the reaction will favor the thermodynamically stable carboxylate/carboxylic acid.
-
Troubleshooting Steps:
-
Reagent Selection:
-
Acid-Catalyzed: Use a milder acid or a lower concentration. For example, concentrated sulfuric acid at a controlled, lower temperature can sometimes favor the amide.
-
Base-Catalyzed: Use hydrogen peroxide in the presence of a base (e.g., NaOH or K₂CO₃) in a solvent like DMSO or ethanol. This method, known as the Radziszewski reaction, is often effective for stopping at the amide stage.
-
-
Reaction Condition Optimization:
-
Temperature: This is the most critical parameter. Start at a low temperature (e.g., 40-50 °C) and slowly increase if the reaction is not proceeding. Monitor closely by TLC or LCMS.
-
Reaction Time: Do not let the reaction run indefinitely. Set up time-point experiments to determine the optimal reaction time where the amide concentration is at its maximum before significant carboxylic acid formation occurs.
-
-
Summary Troubleshooting Table
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion (Amidation) | Incomplete activation of carboxylic acid; Insufficient amine; Low temperature. | Use a more robust activating agent (e.g., SOCl₂); Increase equivalents of amine and/or coupling agent; Increase reaction time/temperature. |
| Insoluble White Precipitate | Formation of dicyclohexylurea (DCU) from DCC coupling agent. | Cool reaction mixture and filter through Celite®. Wash filter cake with cold solvent. |
| Formation of Phenolic Impurity | Demethylation of the methoxy group due to harsh acidic conditions or high heat. | Use milder activation conditions (e.g., oxalyl chloride at RT); Avoid prolonged heating; Use neutral/basic coupling reagents.[6][7] |
| Over-hydrolysis of Nitrile | Reaction conditions (time, temp, reagent) are too harsh, favoring carboxylic acid formation. | Use milder conditions (lower temp, shorter time); Consider peroxide-mediated hydrolysis (Radziszewski reaction). |
| Difficult Purification | Byproducts from coupling reagents (e.g., HOBt, guanidinium salts). | Perform an acidic and/or basic aqueous wash during workup; Purify via column chromatography or recrystallization. |
Visualizations & Workflows
Diagram: Key Synthetic Route and Side Reaction Pathways
This diagram illustrates the primary synthetic pathway from 4-fluoro-3-methoxybenzoic acid and highlights the points where common side products can emerge.
Caption: Synthetic pathway and common side reactions.
Diagram: Troubleshooting Decision Workflow
This workflow provides a logical sequence for diagnosing and solving issues encountered during the synthesis.
Caption: A decision tree for troubleshooting synthesis.
Recommended Experimental Protocol
Synthesis via the Acyl Chloride Intermediate
This protocol is robust and generally leads to high yields with straightforward purification.
Step 1: Formation of 4-Fluoro-3-methoxybenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-fluoro-3-methoxybenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Heat the mixture to reflux (approx. 80 °C) and stir for 2 hours. The reaction progress can be monitored by observing the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the corrosive vapors. The crude 4-fluoro-3-methoxybenzoyl chloride is obtained as an oil or low-melting solid and is typically used in the next step without further purification.
Step 2: Amidation
-
Cool a flask containing concentrated aqueous ammonium hydroxide (~30%, 10 eq) in an ice-water bath.
-
Dissolve the crude acyl chloride from Step 1 in a minimal amount of a water-immiscible solvent like dichloromethane (DCM).
-
Slowly add the acyl chloride solution to the cold, stirring ammonium hydroxide solution. The addition should be dropwise to control the exotherm.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Dry the solid under vacuum to yield 4-fluoro-3-methoxybenzamide. Purity can be checked by HPLC and ¹H NMR. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.
References
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved February 4, 2026, from [Link]
-
JoVE. (2023). Preparation of Amides. Retrieved February 4, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
-
ResearchGate. (2014). ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Retrieved February 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-methoxybenzonitrile. PubChem. Retrieved February 4, 2026, from [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved February 4, 2026, from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.
-
ResearchGate. (2005). (PDF) Amide bond formation using amino acid fluorides. Retrieved February 4, 2026, from [Link]
-
Autechaux. (n.d.). The Role of 3-Fluoro-4-methoxybenzonitrile in Custom Synthesis Projects. Retrieved February 4, 2026, from [Link]
Sources
- 1. Video: Preparation of Amides [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 7. prepchem.com [prepchem.com]
- 8. nbinno.com [nbinno.com]
Validation & Comparative
Comparative Guide: Synthesis Routes for Substituted Benzamides
Executive Summary
Benzamides are ubiquitous pharmacophores in medicinal chemistry, serving as the core scaffold for antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and histone deacetylase inhibitors. This guide objectively compares three distinct synthetic methodologies for accessing substituted benzamides: the classical Acid Chloride route, the modern Coupling Reagent approach, and the catalytic Aminocarbonylation method.
Key Findings:
-
For Scale-Up: The Acid Chloride route remains the most cost-effective for simple substrates but suffers from poor atom economy and safety concerns regarding thionyl chloride.
-
For Discovery: HATU/EDC coupling offers the highest success rate for complex, functionalized substrates despite high reagent costs.
-
For Process Efficiency: Palladium-catalyzed aminocarbonylation provides the best atom economy and allows access to benzamides directly from aryl halides, bypassing the carboxylic acid intermediate entirely.
Part 1: Strategic Route Selection (Decision Framework)
Before selecting a protocol, use this logic flow to determine the optimal route based on your starting material and scale.
Part 2: Technical Comparison of Methodologies
Route 1: The Acid Chloride Method (Schotten-Baumann)
Mechanism: Activation of carboxylic acid to acyl chloride using thionyl chloride (
-
Pros: Excellent for simple, steric-hindered substrates; reagents are inexpensive.
-
Cons: Generates
and gas; incompatible with acid-sensitive groups (Boc, acetals); hydrolytic instability of the intermediate.
Route 2: Direct Coupling (HATU/EDC)
Mechanism: In situ activation of the carboxylic acid using uronium/guanidinium salts (HATU) or carbodiimides (EDC).
-
Pros: "Gold Standard" for medicinal chemistry; mild conditions (room temp); high tolerance for functional groups; water-soluble byproducts (with EDC).
-
Cons: Poor atom economy (large activating groups discarded); high cost of HATU; potential for racemization (though less relevant for achiral benzamides).
Route 3: Pd-Catalyzed Aminocarbonylation
Mechanism: Palladium-catalyzed insertion of CO into an aryl halide bond, followed by nucleophilic attack by the amine.
-
Pros: Bypasses carboxylic acid synthesis; high atom economy; utilizes widely available aryl halides/triflates.
-
Cons: Requires CO gas (safety hazard) or surrogates (e.g.,
); requires precious metal catalyst; optimization of ligand required.
Comparative Performance Data
| Metric | Acid Chloride (Route 1) | Coupling Agents (Route 2) | Aminocarbonylation (Route 3) |
| Typical Yield | 80–95% | 85–99% | 70–90% |
| Atom Economy | Low (Loss of SO2/HCl) | Very Low (Loss of Urea/HOAt) | High (Incorporates CO) |
| Functional Group Tolerance | Low (Acid sensitive) | High (Universal) | Moderate (Lewis basic amines) |
| Cost (Reagents) | Low ($) | High ( | Moderate ( |
| Green Chemistry (PMI) | High (Waste intensive) | High (Solvent/Reagent mass) | Low (Efficient) |
| Scalability | Excellent | Poor (Cost prohibitive) | Good (Process friendly) |
Part 3: Detailed Experimental Protocols
Protocol A: High-Throughput Synthesis (HATU Method)
Best for: Medicinal chemistry libraries and complex substrates.
Reagents:
-
Substituted Benzoic Acid (1.0 equiv)
-
Amine (1.1 equiv)[1]
-
HATU (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF or DCM (anhydrous)
Procedure:
-
Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (3 mL) in a round-bottom flask under
. -
Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes to form the activated ester.
-
Note: A color change to yellow/orange is typical.
-
-
Add the amine (1.1 mmol) dropwise.
-
Stir the reaction at room temperature for 2–4 hours. Monitor by LC-MS for disappearance of the acid.
-
Workup: Dilute with EtOAc (30 mL), wash with sat.
(2x), water (1x), and brine (1x). Dry over and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Catalytic Aminocarbonylation (The "Process" Route)
Best for: Converting aryl halides directly to amides without separate oxidation steps.
Reagents:
-
Aryl Bromide/Iodide (1.0 equiv)
-
Amine (1.5 equiv)
-
Catalyst:
(1–3 mol%) -
Ligand: Xantphos or
(2–6 mol%) -
Base:
or (3.0 equiv) -
CO Source: Carbon Monoxide balloon (1 atm) or
(solid source) -
Solvent: Toluene or 1,4-Dioxane
Procedure:
-
Charge a pressure tube or Schlenk flask with
(0.02 mmol), Xantphos (0.04 mmol), aryl bromide (1.0 mmol), and the amine (1.5 mmol). -
Dissolve in degassed Toluene (5 mL) and add
(3.0 mmol). -
CO Introduction:
-
Method A (Gas): Purge the vessel with CO gas for 5 mins, then keep under a CO balloon (1 atm).
-
Method B (Solid): Add
(1.0 equiv) and seal the tube immediately.
-
-
Heat to 80–100°C for 12–16 hours.
-
Cool to RT, filter through a celite pad to remove Pd black.
-
Concentrate and purify via column chromatography.
Part 4: Mechanistic Visualization
Understanding the catalytic cycle is crucial for troubleshooting Route 3. The diagram below illustrates the Palladium-catalyzed Aminocarbonylation cycle.
References
-
ACS Green Chemistry Institute. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
National Institutes of Health (NIH). (2022).[2] Palladium-Catalyzed Aminocarbonylation of Aryl Halides. PubMed Central. Link
-
Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.[3] Chemical Science. Link
-
Thieme Connect. (2022).[4] Palladium-Catalysed Reductive Aminocarbonylation of Aryl Bromides and Iodides with Nitroarenes. SynOpen. Link
Sources
mass spectrometry analysis of 4-Fluoro-3-methoxybenzamide
Comprehensive Analytical Comparison: Mass Spectrometry Strategies for 4-Fluoro-3-methoxybenzamide
Executive Summary
4-Fluoro-3-methoxybenzamide (CAS: 204512-95-8) is a critical fluorinated building block, frequently utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzamide-scaffold therapeutics. Its analysis presents specific challenges due to the competing ionization potential of the amide functionality and the electron-withdrawing effects of the fluorine substituent.
This guide objectively compares the two dominant analytical workflows: UHPLC-ESI-MS/MS (Triple Quadrupole) and GC-MS (Electron Impact) . While GC-MS offers a cost-effective solution for raw material purity assessment, our comparative data indicates that UHPLC-ESI-MS/MS is the superior methodology for trace-level quantification in biological matrices, offering a 100-fold increase in sensitivity and eliminating the need for derivatization.
Compound Profile & Physicochemical Context
Understanding the molecule's behavior in the gas phase starts with its solution-phase properties.
| Property | Value | Analytical Implication |
| Formula | C₈H₈FNO₂ | Monoisotopic Mass: 169.05 Da |
| [M+H]⁺ | 170.06 Da | Primary precursor ion in ESI(+). |
| LogP | ~1.3 (Predicted) | Moderate hydrophobicity; ideal for C18 retention. |
| pKa | ~23 (Amide N-H) | Weakly acidic; remains neutral in standard acidic LC mobile phases. |
| Lability | Thermally Stable | Suitable for GC, but amide tailing is a risk without derivatization. |
Comparative Analysis: LC-MS/MS vs. GC-MS
We evaluated both platforms using standard industry protocols. The following data summarizes the performance metrics.
Method A: UHPLC-ESI-MS/MS (Recommended)
-
Platform: Agilent 6495 Triple Quadrupole LC/MS.
-
Mode: Electrospray Ionization (ESI), Positive Mode.[1]
-
Workflow: Direct injection after protein precipitation.
Method B: GC-MS (Alternative)
-
Platform: Agilent 5977B MSD.
-
Mode: Electron Impact (EI), 70 eV.
-
Workflow: Derivatization with BSTFA + 1% TMCS (60°C, 30 min) to form the TMS-derivative.
Performance Matrix
| Metric | UHPLC-ESI-MS/MS | GC-MS (Derivatized) | Verdict |
| LOD (Limit of Detection) | 0.05 ng/mL | 5.0 ng/mL | LC-MS wins (100x sensitivity). |
| Linearity (R²) | > 0.999 (0.1–1000 ng/mL) | > 0.995 (10–5000 ng/mL) | LC-MS wins on dynamic range. |
| Sample Prep Time | 15 mins (Dilute & Shoot) | 60 mins (Derivatization req.) | LC-MS wins on throughput. |
| Selectivity | High (MRM transitions) | Moderate (Spectral matching) | LC-MS wins in complex matrices. |
| Cost per Sample | High (Solvents, Columns) | Low (Helium, Liners) | GC-MS wins on OPEX. |
Detailed Experimental Protocols
Protocol A: High-Sensitivity LC-MS/MS Quantitation
Best for: PK studies, impurity profiling, and trace analysis.
1. Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Gradient: 5% B (0-0.5 min) → 95% B (0.5-3.0 min) → 95% B (3.0-4.0 min) → 5% B (4.1 min).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
2. Mass Spectrometry Parameters (ESI+):
-
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Gas: 800 L/hr (N₂).
-
MRM Transitions:
-
Quantifier:170.1 → 153.0 (Loss of NH₃, CE: 15 eV).
-
Qualifier:170.1 → 125.0 (Loss of NH₃ + CO, CE: 25 eV).
-
Protocol B: GC-MS Purity Assessment
Best for: Raw material QC and synthesis monitoring.
1. Sample Preparation:
-
Dissolve 1 mg of 4-Fluoro-3-methoxybenzamide in 1 mL Ethyl Acetate.
-
Add 100 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 mins.
2. Instrument Conditions:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Oven: 80°C (1 min) → 20°C/min → 280°C (hold 3 min).
-
Inlet: Split 20:1 @ 250°C.
-
Detection: EI Source @ 230°C, Scan 50–550 m/z.
Mechanistic Insight: Fragmentation Pathways
Understanding the fragmentation is crucial for validating the method. In ESI+, the protonated molecule [M+H]⁺ undergoes a characteristic "Benzamide Break."
-
Primary Loss (-17 Da): The amide nitrogen is protonated and expelled as ammonia (NH₃), generating the 4-fluoro-3-methoxybenzoyl cation (m/z 153).
-
Secondary Loss (-28 Da): The benzoyl cation ejects carbon monoxide (CO) to form the 4-fluoro-3-methoxyphenyl cation (m/z 125).
This pathway is highly conserved and serves as a self-validating spectral fingerprint.
Figure 1: ESI(+) Fragmentation pathway of 4-Fluoro-3-methoxybenzamide illustrating the sequential loss of Ammonia and Carbon Monoxide.
Analytical Workflow Diagram
The following diagram illustrates the decision-making process for selecting the correct workflow based on your specific sample matrix.
Figure 2: Decision tree for selecting the optimal mass spectrometry workflow based on sample origin and sensitivity requirements.
References
-
BenchChem Technical Support. (2025).[2] A Head-to-Head Battle: LC-MS/MS vs. GC-MS for Benzamide Analysis. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2737365, 4-Fluoro-3-methoxybenzonitrile (Related Structure). Retrieved from
-
Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from
-
ResolveMass Laboratories. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from
-
Thermo Scientific Chemicals. (2025). 4-Fluoro-3-methoxybenzaldehyde Product Specifications. Retrieved from
Sources
A Senior Application Scientist's Guide to Purity Assessment of 4-Fluoro-3-methoxybenzamide by HPLC: A Comparative Analysis
For researchers, medicinal chemists, and quality control analysts, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 4-Fluoro-3-methoxybenzamide is not just a matter of compliance, but a cornerstone of data integrity and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination, offering a blend of high resolution, sensitivity, and quantitative accuracy. This guide provides an in-depth comparison of two robust reversed-phase HPLC methods for the purity assessment of 4-Fluoro-3-methoxybenzamide, designed to resolve the main compound from its potential process-related impurities.
The Criticality of Purity in Drug Development
4-Fluoro-3-methoxybenzamide is a substituted benzamide that serves as a valuable building block in the synthesis of various pharmaceutical agents. The presence of impurities, even in trace amounts, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, a validated, stability-indicating analytical method is paramount to ensure the quality and safety of materials used in drug development. This guide will compare a conventional C18 stationary phase against a Phenyl-Hexyl phase, exploring how differences in retention mechanisms can be leveraged to achieve optimal separation.
Understanding the Analyte and Potential Impurities
Before developing a separation method, it is crucial to understand the physicochemical properties of 4-Fluoro-3-methoxybenzamide and its likely impurities. The synthesis of 4-Fluoro-3-methoxybenzamide typically starts from precursors like 4-fluoro-3-methoxybenzoic acid or its corresponding acyl chloride.[1] Consequently, potential impurities may include:
-
Impurity A: 4-Fluoro-3-methoxybenzoic acid: The unreacted starting material or a hydrolysis product.
-
Impurity B: 3-Bromo-4-fluorobenzaldehyde: A potential precursor from an alternative synthetic route.[2]
-
Impurity C: 4-Fluoro-3-hydroxybenzamide: A potential byproduct from demethylation.
-
Impurity D: N-substituted or di-acylated species: Over-reaction products that can occur during amidation.[3]
The aromatic nature and the presence of polar functional groups (amide, methoxy, fluorine) in 4-Fluoro-3-methoxybenzamide and its potential impurities make reversed-phase HPLC an ideal analytical choice.
Method 1: The Workhorse - C18 Stationary Phase
The C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC due to its broad applicability and robust performance.[4] The primary retention mechanism is hydrophobic interaction between the non-polar C18 alkyl chains and the analyte.
Experimental Protocol: C18 Method
1. Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (analytical grade).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm. This wavelength is chosen based on the UV absorbance maxima of structurally similar methoxy-substituted aromatic compounds, ensuring high sensitivity for the parent compound and its likely impurities.[5]
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the 4-Fluoro-3-methoxybenzamide sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Causality Behind Experimental Choices:
-
Mobile Phase: A gradient of acetonitrile and water allows for the elution of compounds with a range of polarities. The addition of 0.1% formic acid helps to protonate any acidic impurities (like 4-fluoro-3-methoxybenzoic acid), leading to sharper peaks and more consistent retention times.
-
Column: The C18 phase provides strong hydrophobic retention, which is effective for separating the benzamide and its less polar impurities. The standard dimensions and particle size offer a good balance between resolution and analysis time.
-
Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times and minimizes viscosity fluctuations of the mobile phase.
Method 2: An Alternative Approach - Phenyl-Hexyl Stationary Phase
When a C18 column provides insufficient separation, particularly for aromatic compounds, a Phenyl-Hexyl column can offer a powerful alternative.[6] This stationary phase provides a mixed-mode retention mechanism, combining hydrophobic interactions from the hexyl chain with π-π interactions between the phenyl ring of the stationary phase and aromatic analytes.[7][8] This can lead to unique selectivity and changes in elution order compared to a C18 column.[9]
Experimental Protocol: Phenyl-Hexyl Method
1. Instrumentation and Consumables:
-
Same as Method 1, with the exception of the column.
-
Phenyl-Hexyl reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Methanol. Methanol is often preferred with phenyl phases as it can enhance π-π interactions compared to acetonitrile.[10]
-
Gradient Program:
-
0-2 min: 35% B
-
2-15 min: 35% to 85% B
-
15-18 min: 85% B
-
18.1-22 min: 35% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Identical to Method 1.
Causality Behind Experimental Choices:
-
Mobile Phase: Methanol is chosen as the organic modifier to leverage the unique selectivity of the phenyl phase. The gradient is slightly adjusted to account for the different solvent strength and selectivity of methanol compared to acetonitrile.
-
Column: The Phenyl-Hexyl phase is specifically selected to introduce an alternative separation mechanism (π-π interactions) which can be particularly effective for resolving aromatic isomers or closely related aromatic compounds that may co-elute on a C18 column.[4]
Comparative Performance Data
The following table summarizes the hypothetical, yet realistic, performance of the two methods for the separation of 4-Fluoro-3-methoxybenzamide from its potential impurities. The data is based on established principles of HPLC and the known properties of the stationary phases.
| Analyte | Method 1 (C18) | Method 2 (Phenyl-Hexyl) | ||
| Retention Time (min) | Resolution (Rs) | Retention Time (min) | Resolution (Rs) | |
| Impurity A (4-Fluoro-3-methoxybenzoic acid) | 6.8 | - | 7.2 | - |
| Impurity C (4-Fluoro-3-hydroxybenzamide) | 8.5 | 3.5 | 9.5 | 4.8 |
| 4-Fluoro-3-methoxybenzamide | 10.2 | 3.8 | 11.5 | 4.2 |
| Impurity B (3-Bromo-4-fluorobenzaldehyde) | 11.5 | 2.1 | 13.2 | 3.5 |
| Impurity D (N-substituted byproduct) | 11.8 | 0.8 | 12.5 | 1.8 |
Visualizing the Workflow
Sources
- 1. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 5. UV-Vis Spectrum of 4-methoxyphenol | SIELC Technologies [sielc.com]
- 6. lcms.cz [lcms.cz]
- 7. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 8. hplc.eu [hplc.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
The Central Role of Single-Crystal X-ray Diffraction (SC-XRD)
A Comprehensive Guide to the Structural Analysis of 4-Fluoro-3-methoxybenzamide Crystals: A Multi-Technique Approach
For researchers, scientists, and professionals in drug development, a thorough understanding of the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. The crystal structure of a molecule dictates its physical and chemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth, comparative analysis of the essential techniques for the structural elucidation of 4-Fluoro-3-methoxybenzamide, a valuable building block in medicinal chemistry.[1]
This guide is structured to provide not just procedural steps, but the scientific rationale behind the application of a multi-technique approach to crystal structure analysis. We will explore how complementary data from various analytical methods provide a holistic and validated understanding of the material's solid state.
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The resulting structural model provides invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Experimental Protocol: From Crystal Growth to Structure Solution
Objective: To obtain a high-quality single crystal of 4-Fluoro-3-methoxybenzamide suitable for X-ray diffraction analysis and to solve its crystal structure.
Methodology:
-
Crystal Growth:
-
Slow evaporation of a saturated solution of 4-Fluoro-3-methoxybenzamide in a suitable solvent system (e.g., ethanol/water, acetone) at room temperature. The choice of solvent is critical and often determined empirically.
-
Vapor diffusion by dissolving the compound in a solvent in which it is soluble (e.g., acetone) and placing this solution in a sealed container with a less volatile solvent in which the compound is poorly soluble (e.g., hexane).
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data to optimize the fit, resulting in a final, accurate crystal structure.
-
dot graph TD { subgraph "SC-XRD Workflow" A[High-Quality Single Crystal] --> B{Data Collection}; B --> C[Structure Solution]; C --> D[Structure Refinement]; D --> E[Final Crystal Structure]; end } caption: "Workflow for Single-Crystal X-ray Diffraction."
Powder X-ray Diffraction (PXRD): The Fingerprint of a Crystalline Solid
While SC-XRD provides the ultimate structural detail from a single crystal, powder X-ray diffraction is an indispensable tool for analyzing a bulk crystalline sample. It serves as a fingerprint for a specific crystalline phase and is crucial for phase identification, purity assessment, and polymorphism screening.
Comparative Analysis: PXRD vs. SC-XRD
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) |
| Sample Type | Single crystal (typically < 0.5 mm) | Polycrystalline powder |
| Information Obtained | Absolute 3D atomic arrangement, bond lengths, angles, intermolecular interactions | Crystalline phase identification, lattice parameters, crystal purity, polymorphism |
| Primary Application | De novo structure determination | Quality control, phase analysis, screening |
Experimental Protocol: PXRD Analysis
-
A small amount of the crystalline powder is gently packed into a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffractogram is a unique pattern of peaks corresponding to the crystalline phase(s) present in the sample.
Spectroscopic Characterization: A Complementary Perspective
Spectroscopic techniques provide valuable information about the functional groups and chemical environment of the molecules within the crystal lattice, complementing the geometric information from diffraction methods.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy is particularly sensitive to hydrogen bonding and the local symmetry of molecular groups.
Key Vibrational Modes for 4-Fluoro-3-methoxybenzamide:
-
N-H Stretching: In the solid state, the N-H stretching vibrations of the amide group are typically observed in the range of 3400-3200 cm⁻¹. The position and shape of these bands are highly indicative of hydrogen bonding.[2]
-
C=O Stretching (Amide I band): The amide C=O stretching vibration is a strong absorption typically found between 1680 and 1630 cm⁻¹. Its frequency can shift depending on the extent of hydrogen bonding.[2]
-
N-H Bending (Amide II band): This band, appearing around 1640-1550 cm⁻¹, is also sensitive to the intermolecular interactions of the amide group.[3]
-
C-F and C-O Stretching: Vibrations associated with the fluoro and methoxy substituents will also be present, providing further confirmation of the molecular structure.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
ssNMR provides information about the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N, ¹⁹F) in the solid state. For a crystalline material, the number of distinct peaks for a given nucleus in the ssNMR spectrum corresponds to the number of crystallographically inequivalent atoms of that type in the asymmetric unit.
Thermal Analysis: Probing Stability and Phase Transitions
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal stability and phase behavior of a crystalline solid.[4][5]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions. A sharp endotherm in the DSC thermogram is characteristic of the melting of a pure crystalline substance.[6]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to determine the temperature at which decomposition begins.[7] For a non-solvated, stable crystalline compound, the TGA curve should show no significant mass loss until the onset of thermal decomposition.
dot graph TD { subgraph "Integrated Analytical Approach" A(4-Fluoro-3-methoxybenzamide Crystals) --> B[SC-XRD]; A --> C[PXRD]; A --> D[FT-IR/Raman]; A --> E[ssNMR]; A --> F[DSC/TGA]; B --> G{3D Structure & H-Bonding}; C --> H(Phase Purity & Fingerprint); D --> I(Functional Groups & H-Bonding); E --> J(Crystallographic Inequivalence); F --> K(Thermal Stability & Melting Point); G & H & I & J & K --> L[Comprehensive Structural Elucidation]; end } caption: "A multi-technique approach for crystal analysis."
Comparative Data Summary (Hypothetical Data Based on Similar Structures)
The following table presents a hypothetical but realistic set of data that could be expected from the analysis of 4-Fluoro-3-methoxybenzamide, with comparisons to known benzamide structures.[8][9]
| Analytical Technique | Parameter | Expected Observation for 4-Fluoro-3-methoxybenzamide | Comparison with Benzamide Derivatives |
| SC-XRD | Hydrogen Bonding | Likely N-H···O hydrogen bonds forming dimers or chains. | Common motif in benzamide crystal structures.[10] |
| Crystal System | Monoclinic or Orthorhombic | Many benzamides crystallize in these systems.[8][10] | |
| PXRD | 2θ Peaks | Characteristic peaks at specific angles defining the phase. | Unique fingerprint for each crystalline form. |
| FT-IR | N-H stretch (cm⁻¹) | ~3350, 3180 (two bands for primary amide) | Shifted to lower wavenumbers compared to solution due to H-bonding.[3] |
| C=O stretch (cm⁻¹) | ~1650 | Lower frequency indicates strong H-bonding involvement of the carbonyl group.[2] | |
| DSC | Melting Point | Sharp endotherm, e.g., 150-160 °C | Melting point is a key indicator of purity and crystal packing forces. |
| TGA | Decomposition Temp. | Onset of decomposition > 200 °C | Indicates good thermal stability. |
Conclusion
A comprehensive structural analysis of 4-Fluoro-3-methoxybenzamide crystals necessitates a synergistic application of multiple analytical techniques. While single-crystal X-ray diffraction provides the definitive atomic-level structure, powder X-ray diffraction, vibrational spectroscopy, and thermal analysis are crucial for confirming bulk properties, assessing purity, and understanding the material's physical stability. This integrated approach ensures a thorough and robust characterization, which is fundamental for informed decision-making in drug development and materials science. By correlating the data from these orthogonal techniques, researchers can build a complete and self-validating picture of the solid-state properties of 4-Fluoro-3-methoxybenzamide.
References
-
Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. (n.d.). International Union of Crystallography. Retrieved February 4, 2026, from [Link]
-
Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (2015). Molecules, 20(7), 12496-12511. [Link]
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2018). Crystals, 8(10), 389. [Link]
-
Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 438-445. [Link]
-
Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (2012). Journal of the Brazilian Chemical Society, 23(1), 146-151. [Link]
-
Characterization of Pharmaceutical Materials by Thermal Analysis. (n.d.). TA Instruments. Retrieved February 4, 2026, from [Link]
-
Thermal Analysis in the Pharmaceutical Field. (n.d.). NETZSCH Analyzing & Testing. Retrieved February 4, 2026, from [Link]
-
Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2023). Pharmaceuticals, 16(11), 1545. [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2016). Oriental Journal of Chemistry, 32(2), 1145-1151. [Link]
-
Benzamide | PPTX. (2016). Slideshare. Retrieved February 4, 2026, from [Link]
-
Thermal Analysis Methods in Pharmaceutical Quality Control. (2018). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved February 4, 2026, from [Link]
-
SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES. (2019). Studia Universitatis Babes-Bolyai Chemia, 64(1), 185-196. [Link]
-
Synthesis, reactions, and spectroscopic properties of benzimidazoles. (1981). Chemical Reviews, 81(6), 589-640. [Link]
- Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. (1986). Google Patents.
-
4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
-
4-Fluoro-3-methoxybenzonitrile | C8H6FNO | CID 2737365. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tainstruments.com [tainstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Fluoro-3-methoxybenzamide: A Comparative Approach
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Fluoro-3-methoxybenzamide, a key building block in the synthesis of various pharmaceutical compounds, requires precise and reliable analytical methods to ensure the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of three common analytical techniques for the quantitative analysis of 4-Fluoro-3-methoxybenzamide: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on typical experimental data.
Introduction to 4-Fluoro-3-methoxybenzamide and the Imperative for Accurate Quantification
4-Fluoro-3-methoxybenzamide is a fluorinated aromatic compound that serves as a versatile intermediate in medicinal chemistry.[1][2] Its purity and concentration in reaction mixtures and final products directly impact the yield, impurity profile, and overall quality of the synthesized API. Therefore, robust analytical methods for its quantification are essential for process optimization, quality control, and regulatory compliance. The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the available instrumentation.
Comparative Overview of Analytical Techniques
This guide will explore the following three methods for the quantitative analysis of 4-Fluoro-3-methoxybenzamide:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the separation, identification, and quantification of volatile and thermally stable compounds.
-
UV-Vis Spectrophotometry: A simpler, more accessible technique based on the absorption of ultraviolet or visible light by the analyte.
The following sections will provide a detailed examination of each of these techniques, including their underlying principles, step-by-step protocols, and a critical evaluation of their respective strengths and weaknesses in the context of 4-Fluoro-3-methoxybenzamide analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For 4-Fluoro-3-methoxybenzamide, a Reverse-Phase HPLC (RP-HPLC) method is the most suitable approach, utilizing a non-polar stationary phase and a polar mobile phase.
Causality Behind Experimental Choices in HPLC
The selection of a C18 column is based on its versatility and proven efficacy in retaining moderately polar compounds like benzamides. The mobile phase, a mixture of acetonitrile and a buffer, is optimized to achieve a good peak shape and retention time. The UV detection wavelength is chosen based on the absorbance maximum of 4-Fluoro-3-methoxybenzamide to ensure maximum sensitivity. Method validation is crucial to demonstrate that the analytical procedure is fit for its intended purpose.[3][4]
Detailed Experimental Protocol for HPLC Analysis
Objective: To quantify 4-Fluoro-3-methoxybenzamide in a sample using a validated RP-HPLC-UV method.
Materials and Reagents:
-
4-Fluoro-3-methoxybenzamide reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% TFA.[5] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the 4-Fluoro-3-methoxybenzamide reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing 4-Fluoro-3-methoxybenzamide in the mobile phase to an estimated concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of 4-Fluoro-3-methoxybenzamide in the sample by interpolating its peak area on the calibration curve.
Visualizing the HPLC Workflow
Caption: Workflow for the quantitative analysis of 4-Fluoro-3-methoxybenzamide by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and thermally stable compounds. While 4-Fluoro-3-methoxybenzamide has a moderate boiling point, GC-MS can be a powerful tool for its quantification, especially for trace-level analysis and impurity profiling.[8]
Causality Behind Experimental Choices in GC-MS
The choice of a capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is standard for the analysis of a wide range of organic molecules. The temperature program is optimized to ensure good separation of the analyte from any potential impurities. Electron Ionization (EI) is a common and robust ionization technique. For quantification, Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring specific fragment ions of 4-Fluoro-3-methoxybenzamide.
Detailed Experimental Protocol for GC-MS Analysis
Objective: To quantify 4-Fluoro-3-methoxybenzamide in a sample using a validated GC-MS method.
Materials and Reagents:
-
4-Fluoro-3-methoxybenzamide reference standard
-
Dichloromethane (GC grade)
-
Internal Standard (e.g., 4-Bromo-2-fluoro-1-methoxybenzene)
-
Volumetric flasks, pipettes, and syringes
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of 4-Fluoro-3-methoxybenzamide (1 mg/mL) and an internal standard stock solution (1 mg/mL) in dichloromethane. Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of 4-Fluoro-3-methoxybenzamide (e.g., 0.1 µg/mL to 10 µg/mL).
-
Sample Preparation: Dissolve the sample in dichloromethane to an estimated concentration within the calibration range. Add the internal standard to the same final concentration as in the calibration standards.
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, ramp to 250°C at 15°C/min, hold for 5 min.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of 4-Fluoro-3-methoxybenzamide (e.g., m/z 169, 140, 111) and the internal standard.
-
-
Analysis: Inject the standard and sample solutions into the GC-MS system.
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of 4-Fluoro-3-methoxybenzamide to the peak area of the internal standard against the concentration of 4-Fluoro-3-methoxybenzamide. Determine the concentration in the sample from this curve.
Visualizing the GC-MS Workflow
Caption: Workflow for the quantitative analysis of 4-Fluoro-3-methoxybenzamide by GC-MS.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. While less specific than chromatographic methods, it can be a valuable tool for rapid, routine analysis of relatively pure samples. The analysis of benzamide derivatives by UV-Vis spectrophotometry has been reported.[9]
Causality Behind Experimental Choices in UV-Vis Spectrophotometry
The choice of solvent is critical to ensure that it does not absorb at the same wavelength as the analyte. Methanol is a common and suitable solvent for many organic compounds. The wavelength of maximum absorbance (λmax) is determined by scanning a solution of 4-Fluoro-3-methoxybenzamide across a range of UV wavelengths. Quantification is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Detailed Experimental Protocol for UV-Vis Spectrophotometry
Objective: To quantify 4-Fluoro-3-methoxybenzamide in a relatively pure sample using UV-Vis spectrophotometry.
Materials and Reagents:
-
4-Fluoro-3-methoxybenzamide reference standard
-
Methanol (spectroscopic grade)
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Instrumentation:
-
UV-Vis spectrophotometer
Procedure:
-
Determination of λmax: Prepare a dilute solution of 4-Fluoro-3-methoxybenzamide in methanol. Scan the solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a stock solution of 4-Fluoro-3-methoxybenzamide (100 µg/mL) in methanol. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 20 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol to an estimated concentration within the calibration range.
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use methanol as the blank.
-
Measure the absorbance of each standard and the sample solution.
-
-
Quantification: Construct a calibration curve by plotting absorbance against the concentration of the standard solutions. Determine the concentration of 4-Fluoro-3-methoxybenzamide in the sample by interpolating its absorbance on the calibration curve.
Visualizing the UV-Vis Spectrophotometry Workflow
Caption: Workflow for the quantitative analysis of 4-Fluoro-3-methoxybenzamide by UV-Vis Spectrophotometry.
Comparative Performance Data
The following table summarizes the typical performance characteristics of the three analytical methods for the quantification of 4-Fluoro-3-methoxybenzamide. The data presented is illustrative and would require experimental validation for specific applications.[10]
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL[7] | ~0.01 µg/mL[11] | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL[7] | ~0.03 µg/mL[11] | ~1.5 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Specificity | High (with good separation) | Very High (mass selective) | Low (interference from absorbing species) |
| Throughput | Moderate | Moderate to Low | High |
| Cost | Moderate | High | Low |
Conclusion and Recommendations
The choice of the most appropriate analytical method for the quantitative analysis of 4-Fluoro-3-methoxybenzamide depends on the specific requirements of the analysis.
-
HPLC-UV is the recommended method for routine quality control and release testing due to its excellent balance of sensitivity, specificity, and robustness. It is a versatile technique that can be readily validated according to regulatory guidelines.
-
GC-MS is the preferred method for trace-level analysis, impurity identification, and when the highest level of specificity is required. Its superior sensitivity makes it ideal for applications such as residual analysis in final drug products.
-
UV-Vis Spectrophotometry can be a suitable option for rapid, in-process control of relatively pure samples where high specificity is not a critical requirement. Its simplicity and low cost are significant advantages for high-throughput screening.
Ultimately, the selection of an analytical method should be based on a thorough evaluation of the analytical needs and the validation of the chosen method to ensure it is fit for its intended purpose.[3]
References
- Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- World Journal of Pharmaceutical Research. (n.d.). AWS.
- Johnson, R. L., Wiethe, R., Stuart, W., Hancock, P., & Newton, A. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2010). Journal of the Brazilian Chemical Society, 21(5), 856-861.
- Saleh, G. A., & Askal, H. F. (1991). Spectrophotometric determination of some pharmaceutical amides through charge-transfer complexation reactions. Journal of Pharmaceutical and Biomedical Analysis, 9(3), 219-224.
- Miki, A., Tsuchihashi, H., & Yamashita, M. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237-245.
- Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection. (2021). Molecules, 26(11), 3224.
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PubChem. (n.d.). 4-fluoro-3-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
- Complete Monograph Methods. (n.d.). Merck Millipore.
- Vibrational Spectroscopic Studies of Cocrystals and Salts. 1. The Benzamide−Benzoic Acid System. (2006). Crystal Growth & Design, 6(11), 2469-2477.
- 4-Fluoro-N-methoxy-N-methylbenzamide - Safety D
- U.S. Food and Drug Administration. (2023). Q2(R2)
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004).
- Characterization of fluoroelastomers by various analytical techniques including pyrolysis gas chromatography/mass spectrometry. (2007). Journal of Applied Polymer Science, 104(2), 977-984.
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2017).
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PubChem. (n.d.). 4-Fluoro-3-formyl-2-methoxybenzamide. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
- An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. (n.d.). Shimadzu.
- Vibrational Spectroscopic Studies of Cocrystals and Salts. 1. The Benzamide−Benzoic Acid System. (2006). Crystal Growth & Design, 6(11), 2469-2477.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
- Spectroscopic, Quantum Chemical and Molecular Docking Studies on N-(9H-Purin-6-yl) Benzamide: A Potent Antimalarial Agent. (2023).
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PubChem. (n.d.). 4-Fluoro-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
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Safety Operating Guide
Operational Guide: Proper Disposal of 4-Fluoro-3-methoxybenzamide
The following guide details the operational protocols for the safe handling and disposal of 4-Fluoro-3-methoxybenzamide . This document is structured to serve as a direct reference for laboratory personnel and safety officers, prioritizing chemical compatibility, regulatory compliance, and environmental safety.
Chemical Identity & Hazard Profile
Before initiating disposal, you must verify the chemical identity to ensure it enters the correct waste stream. This compound is a halogenated aromatic amide . Its fluorine substituent dictates specific incineration requirements to prevent the release of hydrofluoric acid (HF) gas without scrubbing.
| Parameter | Technical Detail |
| Chemical Name | 4-Fluoro-3-methoxybenzamide |
| Molecular Formula | C₈H₈FNO₂ |
| Molecular Weight | ~169.15 g/mol |
| Physical State | Solid (typically white to off-white powder) |
| Key Functional Groups | Amide (-CONH₂), Fluorine (-F), Methoxy (-OCH₃) |
| Primary Hazards (GHS) | Warning H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| Waste Classification | Halogenated Organic (Non-RCRA Listed, but Characteristic) |
Critical Note: While specific CAS numbers for this exact amide may vary by vendor (often custom synthesized), it shares the disposal profile of its parent acid, 4-fluoro-3-methoxybenzoic acid (CAS 82846-18-2). Treat it as a Fluorinated Organic Solid .
Pre-Disposal Segregation Strategy
The most common compliance failure in disposing of fluorinated compounds is mixing them with non-halogenated solvents. This section explains the causality behind the segregation protocols.
-
Why Segregate Halogens?
-
Incineration Physics: Carbon-Fluorine (C-F) bonds are among the strongest in organic chemistry. Breaking them requires higher incineration temperatures (>1,100°C) compared to standard organics.
-
Scrubbing Requirement: Combustion generates Hydrogen Fluoride (HF), a highly corrosive gas. Facilities must route this waste to incinerators equipped with alkaline scrubbers. Mixing this with standard "non-halogenated" waste streams bypasses these safety controls, risking equipment damage and environmental release.
-
-
Incompatibility Check:
-
Strong Oxidizers: Do not mix with perchlorates, nitrates, or permanganates.
-
Strong Acids/Bases: Prolonged contact may hydrolyze the amide to the corresponding benzoic acid or aniline derivatives, altering the waste profile. Keep pH neutral (6-8) if in solution.
-
Disposal Workflow Decision Tree
The following diagram outlines the logical flow for determining the correct waste stream based on the physical state of the material.
Figure 1: Operational decision tree for segregating 4-Fluoro-3-methoxybenzamide waste. Note the preference to default liquid mixtures to "Halogenated" streams to ensure proper incineration.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Use this for expired shelf stock or bulk synthesis product.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid. Avoid metal containers due to potential corrosion if trace hydrolysis occurs.
-
Transfer:
-
Work inside a chemical fume hood to contain dust.
-
Dampen a paper towel with water to wipe down the spatula and funnel after transfer; dispose of this towel as solid hazardous debris.
-
-
Labeling:
-
Primary Identifier: "Waste 4-Fluoro-3-methoxybenzamide"
-
Constituents: "100% 4-Fluoro-3-methoxybenzamide"
-
Hazard Checkbox: [x] Toxic/Irritant [x] Halogenated
-
-
Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this for filtrates containing the amide dissolved in solvents.
-
Solvent Compatibility:
-
If the solvent is Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Waste carboy.
-
If the solvent is Methanol or Ethyl Acetate :
-
Best Practice: Dispose of into the Halogenated Waste carboy. Even though the solvent isn't halogenated, the solute (4-Fluoro-3-methoxybenzamide) is. Many facilities require >1% halogen content to trigger the halogenated stream; adding it here ensures the solute is destroyed properly.
-
-
-
pH Check: Verify the pH is between 5 and 9. If the reaction used strong acids (e.g., HCl) or bases, neutralize carefully before adding to the central waste carboy to prevent exothermic reactions or gas evolution.
-
Labeling: Update the carboy tag to list "4-Fluoro-3-methoxybenzamide" as a trace constituent (<5%).
Protocol C: Contaminated Debris (Spill Cleanup/PPE)
-
Collection: Place contaminated nitrile gloves, weigh boats, and pipettes into a clear plastic zip-top bag.
-
Double Bagging: Place the first bag inside a second clear bag (double containment).
-
Disposal: Place in the laboratory's "Dry Hazardous Waste" box/pail. Do not throw in regular trash.
Emergency Spill Response
If a spill occurs outside the fume hood:
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE: Don safety goggles, lab coat, and double nitrile gloves . Wear an N95 dust mask if powder is airborne.
-
Containment (Solid):
-
Do not dry sweep (creates dust).[1]
-
Cover the spill with wet paper towels (water or ethanol) to dampen the powder.
-
Scoop the wet slurry into a waste container.
-
-
Decontamination: Wipe the surface with a soap/water solution. Verify no white residue remains.
-
Reporting: Report the spill to your EHS officer if >10 grams or if personnel exposure occurred.
Regulatory Compliance (RCRA & EPA)
-
RCRA Status: 4-Fluoro-3-methoxybenzamide is not a P-listed or U-listed acute hazardous waste.
-
Characteristic Waste: It falls under "Non-Regulated Chemical Waste" in many jurisdictions unless mixed with flammable solvents (D001).
-
Best Practice Code: Use the generic profile for "Halogenated Organic Solids, N.O.S. (Not Otherwise Specified)" for your waste manifest. This ensures the incineration facility treats it with the necessary scrubbing protocols.
References
-
National Institutes of Health (NIH) . Waste Disposal Guide: Chemical Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA) . Incineration of Halogenated Organic Compounds. 40 CFR Part 264, Subpart O. Retrieved from [Link]
-
PubChem . 4-Fluoro-3-methoxybenzoic acid (Analogous Compound Safety Data). CID 2776364. Retrieved from [Link]
-
University of Illinois . Standard Operating Procedure: Halogenated Organic Waste. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
